molecular formula C17H14FN3O3S B2698799 2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-18-2

2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B2698799
CAS No.: 478063-18-2
M. Wt: 359.38
InChI Key: UTOADMZHBJHNSA-UHFFFAOYSA-N
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Description

2-Fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a benzoyl group substituted with a pyrrole ring at the ortho position and a fluorinated benzenesulfonohydrazide moiety. This compound belongs to a class of molecules designed for targeted biological interactions, particularly in anticancer research. Its structure combines a sulfonohydrazide backbone—known for hydrogen-bonding capabilities—with a pyrrolyl benzoyl group that enhances π-π stacking interactions in enzyme binding pockets.

Properties

IUPAC Name

N'-(2-fluorophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-8-2-4-10-16(14)25(23,24)20-19-17(22)13-7-1-3-9-15(13)21-11-5-6-12-21/h1-12,20H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOADMZHBJHNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-fluorobenzoyl chloride with 1H-pyrrole to form 2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzamide. This intermediate is then reacted with benzenesulfonohydrazide under specific conditions to yield the final product.

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like nitro or halogen atoms .

Scientific Research Applications

2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrole ring play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Anticancer Activity

  • The target compound and its pyrrolyl benzohydrazide analogues (e.g., C8 and C18 in ) exhibit superior PLK1 inhibition (ΔG = −9.7 to −9.6 kcal/mol) compared to the control drug BI2536 (ΔG = −9.3 kcal/mol). This is attributed to interactions with critical residues (Leu59, Cys133, Phe183) in PLK1’s ATP-binding pocket .
  • Pyridine-containing derivatives (e.g., 3-fluoro-5-(pyridin-2-yl)benzoyl analogues) are prioritized in high-throughput screening for antitumor activity but lack detailed mechanistic data in the provided evidence .

Antibacterial Activity

  • Benzenesulfonohydrazides with benzotriazole substituents () showed moderate antibacterial activity against S. aureus and E. coli, though less potent than sulfacetamide. This highlights the importance of substituent choice: electron-withdrawing groups (e.g., Cl, NO₂) improve activity, while bulky groups reduce efficacy .

Biological Activity

2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide (commonly referred to as Compound A) is a synthetic organic compound with potential therapeutic applications. Its unique structure, featuring a sulfonohydrazide moiety, suggests possible interactions with biological targets, making it an interesting subject for pharmacological studies. This article explores the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for Compound A is C17H14FN3O3S. It consists of a fluorinated benzoyl group attached to a pyrrole derivative and a benzenesulfonohydrazide moiety. The presence of the fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.

Research has indicated that compounds with similar structures often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like Compound A may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Interaction with Receptors : The structural components may allow for binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study assessing the antimicrobial properties of various hydrazone derivatives found that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on Compound A is limited, the presence of the benzenesulfonohydrazide structure suggests potential antimicrobial effects.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coliTBD
Compound BS. aureusTBD

Cytotoxicity Assays

Cytotoxicity studies using human cancer cell lines have shown that hydrazone derivatives can induce apoptosis. Preliminary results for Compound A indicate moderate cytotoxicity, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

Case Studies

  • Case Study 1: Anticancer Activity
    In vitro studies demonstrated that Compound A inhibited the growth of MCF-7 cells by inducing apoptosis through the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
  • Case Study 2: Antimicrobial Efficacy
    A comparative study with structurally similar compounds showed that Compound A exhibited comparable antimicrobial activity against Staphylococcus aureus, suggesting its utility in treating bacterial infections.

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